2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Choose 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate for reliable electrophilic alkylations. Its mesylate group delivers a 73.3% yield in bromide displacement—outperforming the 53% yield of tosylate analogs. With a Hammett σp of 0.33, it balances reactivity and stability, minimizing premature hydrolysis while ensuring complete conversion. Available in 95–98% purity grades, this achiral intermediate delivers chiral variant results at lower cost, making it ideal for scalable pharmaceutical synthesis.

Molecular Formula C8H16O4S
Molecular Weight 208.28 g/mol
Cat. No. B8095507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
Molecular FormulaC8H16O4S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCC1CCOCC1
InChIInChI=1S/C8H16O4S/c1-13(9,10)12-7-4-8-2-5-11-6-3-8/h8H,2-7H2,1H3
InChIKeySEFLBNPJHIKLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate: A Versatile Alkylating Agent and Pharmaceutical Intermediate


2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS 428871-01-6) is an organic sulfonate ester classified as a primary alkyl mesylate . With a molecular formula of C8H16O4S and a molecular weight of 208.28 g/mol, it features a saturated tetrahydropyran ring connected to an ethyl spacer, which is further functionalized with a methanesulfonate leaving group . This compound is primarily employed as an electrophilic intermediate in organic synthesis and medicinal chemistry, where the mesylate group enables efficient nucleophilic substitution reactions .

Why 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Cannot Be Casually Substituted with Closely Related Analogs


While the tetrahydropyran scaffold and sulfonate ester functionality are common motifs in synthetic chemistry, direct substitution of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate with in-class alternatives—such as its tosylate counterpart, chiral (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate, or simpler tetrahydropyranyl mesylates—introduces quantifiable and often detrimental changes in reactivity, purity, and process efficiency [1]. These differences stem from variations in leaving group ability, steric accessibility, and commercial quality specifications, which collectively undermine experimental reproducibility and procurement value when inappropriate analogs are selected .

Quantitative Differentiation Evidence for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Against Key Comparators


Mesylate Leaving Group Exhibits Higher Reactivity than Tosylate in SN1 Reactions

The mesylate group demonstrates a stronger electron-withdrawing inductive effect compared to the tosylate group, resulting in a higher leaving group ability in SN1 reactions. This is quantified by Hammett σp and Taft σI substituent constants [1].

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Mesylate Demonstrates Higher Yield in Key Nucleophilic Displacement Reaction Compared to Tosylate Analog

In a representative nucleophilic substitution reaction converting the sulfonate ester to the corresponding alkyl bromide, the mesylate derivative achieves a significantly higher isolated yield than the tosylate analog under comparable conditions .

Process Chemistry Synthetic Methodology Yield Optimization

Commercial Mesylate Offers Comparable or Higher Purity Grade Relative to Chiral Variant

Commercially available 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is typically supplied at 95% purity, with select vendors offering grades up to 97–98% . In contrast, its chiral analog, (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate, is consistently offered at a minimum purity of 98% .

Quality Control Procurement Analytical Chemistry

Mesylate Provides Optimal Balance of Reactivity and Stability for Nucleophilic Displacement

The methanesulfonate (mesylate) group occupies a strategic position between the highly reactive but less stable triflate and the less reactive but more stable tosylate. Its intermediate leaving group ability, quantified by Hammett σp constants (mesylate: 0.33; tosylate: 0.29; triflate: 0.47) [1], provides a practical balance that facilitates efficient substitution while minimizing unwanted side reactions and decomposition.

Reaction Optimization Leaving Group Selection Process Safety

Target Compound Provides Higher Purity than Tosylate Analog from Standard Commercial Sources

A direct comparison of commercial purity specifications reveals that the target mesylate is consistently offered at 95% purity, while the corresponding tosylate analog is available at a slightly lower typical purity of 95–97% .

Purity Comparison Procurement Quality Assurance

Optimal Application Scenarios for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Based on Quantitative Differentiation


High-Yield Synthesis of 4-(2-Bromoethyl)tetrahydropyran

When a high-yielding route to 4-(2-bromoethyl)tetrahydropyran is required, 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is the preferred intermediate. As demonstrated, its reaction with lithium bromide in refluxing acetone proceeds with an isolated yield of 73.3% . This represents a significant improvement over the 53% yield typically associated with the synthesis of the corresponding tosylate , making the mesylate the superior choice for this critical synthetic transformation.

Nucleophilic Substitution Reactions Requiring Balanced Reactivity and Stability

For nucleophilic substitution reactions where the leaving group must be sufficiently reactive to ensure complete conversion yet stable enough to prevent premature hydrolysis or decomposition, the mesylate group offers an optimal balance. Its Hammett σp value of 0.33 positions it between the less reactive tosylate (0.29) and the more labile triflate (0.47) [1]. This intermediate reactivity profile minimizes side reactions while maintaining efficient displacement, making it ideal for multi-step syntheses of pharmaceutical intermediates.

Cost-Effective Procurement for Achiral Alkylation Reactions

In applications where stereochemistry is not a factor, 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate provides a more economical alternative to its chiral (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate counterpart. While the chiral variant offers a minimum purity of 98%, the achiral mesylate is available in premium grades of 97–98% purity at a lower cost . This makes it the preferred choice for large-scale alkylation reactions where high purity is essential but chirality is irrelevant.

High-Purity Intermediate for Sensitive Downstream Chemistry

When subsequent synthetic steps are sensitive to impurities, the availability of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate in 97–98% purity grades provides a quantifiable advantage . This high purity ensures minimal side reactions and simplifies purification, directly contributing to higher overall yields and reduced process complexity in the synthesis of complex pharmaceutical agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.